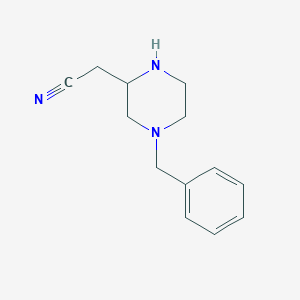

2-(4-Benzylpiperazin-2-yl)acetonitrile

Description

2-(4-Benzylpiperazin-1-yl)acetonitrile (CAS: 92042-93-8) is a nitrogen-containing heterocyclic compound featuring a piperazine ring substituted with a benzyl group and an acetonitrile moiety. Its molecular formula is C₁₃H₁₆N₄, and its IUPAC name is 2-(4-benzylpiperazin-1-yl)acetonitrile . This compound is widely utilized as a pharmaceutical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structural characterization is rigorously performed using advanced analytical techniques such as HPLC, NMR, FTIR, and LCMS to ensure high purity and precise identification .

The acetonitrile group enhances reactivity in nucleophilic substitution reactions, while the benzylpiperazine moiety contributes to interactions with biological targets, such as neurotransmitter receptors. This combination makes the compound valuable in drug discovery pipelines.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-2-yl)acetonitrile |

InChI |

InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2 |

InChI Key |

PCQVUQWSWFRWSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)CC#N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

N⁴-Benzylation Approach

This approach involves the selective benzylation of a piperazine that already contains the acetonitrile functionality at the C2 position.

Step 1: Preparation of 2-(Cyanomethyl)piperazine

- Protected piperazine is treated with bromoacetonitrile in the presence of a suitable base

- The protecting group is subsequently removed to yield 2-(cyanomethyl)piperazine

Step 2: N⁴-Benzylation Reaction

- 2-(Cyanomethyl)piperazine is reacted with benzyl bromide using a base such as potassium carbonate or triethylamine

- The reaction is typically conducted in acetonitrile or dimethylformamide

- Reaction conditions: 50-80°C for 3-5 hours

The general reaction scheme can be represented as:

2-(Cyanomethyl)piperazine + Benzyl bromide → 2-(4-Benzylpiperazin-2-yl)acetonitrile

Table 2: Reaction Conditions for N⁴-Benzylation Approach

C²-Cyanoalkylation Approach

This approach involves the introduction of an acetonitrile group at the C2 position of 4-benzylpiperazine.

Procedure:

- Prepare a slurry of 4-benzylpiperazine in DMSO or similar solvent

- Add bromoacetonitrile (1.1-1.2 equivalents)

- Add a suitable base (MP-carbonate or similar)

- Stir or shake the mixture overnight at room temperature

- Add a scavenger reagent (if needed) and continue stirring for additional time

- Filter and isolate the product

This approach is inspired by similar reactions observed in the synthesis of related compounds. The challenge with this approach is achieving regioselectivity for C2 substitution. Careful control of reaction conditions and use of protecting groups may be necessary to ensure selective substitution at the desired position.

Stereoselective Synthesis

For the preparation of specific enantiomers, stereoselective approaches are required. These typically involve either resolution of racemic mixtures or asymmetric synthesis.

Resolution of Racemic Mixtures:

- Prepare racemic 2-(4-benzylpiperazin-2-yl)acetonitrile

- Form diastereomeric salts using chiral acids (e.g., tartaric acid, mandelic acid)

- Separate the diastereomers by crystallization

- Liberate the desired enantiomer by base treatment

Asymmetric Synthesis:

- Use of chiral auxiliaries to control the stereochemistry during synthesis

- Employ chiral catalysts for stereoselective introduction of the acetonitrile group

- Start from chiral pool compounds with defined stereochemistry

Table 3: Comparison of Enantioselective Methods

Optimization of Reaction Parameters

Optimization of reaction parameters is crucial for achieving high yields and purities in the synthesis of 2-(4-benzylpiperazin-2-yl)acetonitrile. The following table summarizes key parameters based on related synthetic procedures.

Table 4: Optimization of Reaction Parameters

Purification and Isolation Techniques

After synthesis, purification and isolation of 2-(4-benzylpiperazin-2-yl)acetonitrile are essential steps. Multiple techniques can be employed based on the specific synthesis route and impurity profile.

Table 5: Purification Methods for 2-(4-Benzylpiperazin-2-yl)acetonitrile

Crystallization Procedure

Based on related compounds, a typical crystallization procedure might involve:

- Dissolve crude product in minimal amount of hot acetonitrile

- Cool solution slowly to room temperature

- Further cool in ice bath to maximize crystallization

- Filter crystals and wash with cold solvent

- Dry under vacuum

The crystallization solvent system should be optimized based on specific reaction conditions and impurity profile.

Analytical Characterization

Proper characterization of 2-(4-benzylpiperazin-2-yl)acetonitrile is essential for confirming structure and assessing purity. Multiple analytical techniques can be employed for comprehensive characterization.

Table 6: Analytical Methods for Characterization

Comparative Analysis of Synthetic Methods

Different synthetic approaches for 2-(4-benzylpiperazin-2-yl)acetonitrile have various advantages and limitations. The following table provides a comparative analysis of the major approaches.

Table 7: Comparative Analysis of Synthetic Methods

Process Considerations for Scale-Up

When scaling up the synthesis of 2-(4-benzylpiperazin-2-yl)acetonitrile from laboratory to larger scale, several process considerations become important.

Table 8: Process Considerations for Scale-Up

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or amides.

Reduction: Reduced derivatives like amines or alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzylpiperazin-2-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(4-Benzylpiperazin-1-yl)acetonitrile with five structurally related compounds, highlighting key differences in substituents, applications, and physicochemical properties.

Key Comparative Insights

Substituent Effects on Reactivity

- Benzyl vs. Acetyl Groups : The acetyl group in 2-[(4-acetylpiperazin-1-yl)sulfonyl]benzonitrile introduces electron-withdrawing effects, stabilizing the piperazine ring and altering its basicity compared to the electron-donating benzyl group in the target compound .

- Pyridinyl vs.

Pharmacological Relevance

- Aniline vs. Acetonitrile : The aniline group in 2-(4-benzyl-piperazin-1-yl)aniline offers nucleophilic reactivity, making it suitable for forming amide bonds in peptide-mimetic drugs, whereas the acetonitrile group in the target compound is more reactive in cyanation reactions .

- Methoxyphenyl vs.

Analytical Characterization

- Purity Standards: While the target compound is analyzed via HPLC and NMR for pharmaceutical-grade purity , analogues like 2-(1-benzyl-4-piperidyl)acetonitrile are typically characterized with simpler methods (e.g., TLC) due to non-pharmaceutical applications .

Biological Activity

2-(4-Benzylpiperazin-2-yl)acetonitrile is a compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- IUPAC Name : 2-(4-benzylpiperazin-2-yl)acetonitrile

- Molecular Formula : C13H16N2

- Molecular Weight : 216.28 g/mol

- CAS Number : [Not provided in search results]

Synthesis Methods

The synthesis of 2-(4-benzylpiperazin-2-yl)acetonitrile typically involves the reaction of benzylpiperazine with acetonitrile under specific conditions. Various synthetic routes have been explored, focusing on optimizing yields and purity.

Anticonvulsant Activity

Research has demonstrated that derivatives of piperazine, including those similar to 2-(4-benzylpiperazin-2-yl)acetonitrile, exhibit anticonvulsant properties. A study synthesized several piperazine derivatives and evaluated their efficacy in animal models. The findings indicated that certain compounds showed significant protection against seizures in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting potential therapeutic applications for epilepsy management .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of piperazine derivatives against Zika virus (ZIKV). A study identified several analogs, including those related to 2-(4-benzylpiperazin-2-yl)acetonitrile, which demonstrated a cytopathic effect (CPE) reduction in ZIKV-infected cell lines at micromolar concentrations. Notably, one compound exhibited significant inhibition of viral RNA replication and protein expression, indicating a promising avenue for developing antiviral agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperazine derivatives reveal that modifications to the benzyl group or the piperazine ring can significantly influence biological activity. For instance, substituting phenyl groups with other aromatic systems or altering the nitrogen positioning within the piperazine structure can enhance potency against specific targets such as enzymes or viruses .

Case Studies

-

Anticonvulsant Screening :

- Objective : Evaluate the anticonvulsant activity of synthesized piperazine derivatives.

- Methods : Compounds were tested in MES and PTZ models at varying doses.

- Results : Active compounds provided varying degrees of seizure protection compared to standard treatments like phenytoin, with lipophilicity being a key factor in their effectiveness .

-

Antiviral Efficacy Against ZIKV :

- Objective : Investigate the antiviral effects of novel piperazine derivatives.

- Methods : Vero E6 cells were infected with ZIKV and treated with synthesized compounds.

- Results : Certain analogs significantly reduced viral replication and exhibited dose-dependent antiviral effects, showcasing their potential as therapeutic candidates against Zika virus infection .

Comparative Analysis of Biological Activities

| Compound | Anticonvulsant Activity | Antiviral Activity | Notes |

|---|---|---|---|

| 2-(4-Benzylpiperazin-2-yl)acetonitrile | Moderate | Significant | Potential for further optimization |

| N-phenyl-2-(4-benzylpiperazin-1-yl)acetamide | High | Low | Established as a strong anticonvulsant |

| 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile | Low | High | Effective against ZIKV |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-Benzylpiperazin-2-yl)acetonitrile, and how are intermediates characterized?

- Methodological Answer : A common approach involves coupling benzylpiperazine derivatives with acetonitrile precursors via nucleophilic substitution or reductive amination. Key steps include purification by column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and characterization using -NMR, -NMR, IR, and mass spectrometry. For example, -NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm) and the piperazine backbone (δ 2.5–3.5 ppm). IR peaks near 2250 cm validate the nitrile group .

Q. What safety protocols are essential when handling 2-(4-Benzylpiperazin-2-yl)acetonitrile in the lab?

- Methodological Answer : Based on safety data sheets (SDS) for structurally similar compounds:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store at -20°C under inert gas (e.g., argon) to minimize degradation.

- Dispose of waste via certified hazardous waste protocols. Refer to SDS from suppliers like Ambeed, Inc. for compound-specific hazards .

Q. How can researchers validate the purity of 2-(4-Benzylpiperazin-2-yl)acetonitrile using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 40–80% acetonitrile) and UV detection at ~250 nm. Optimize pH (3–5) to enhance peak resolution .

- GC-MS : Confirm molecular ion peaks (e.g., m/z for molecular weight) and compare retention times with standards.

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of 2-(4-Benzylpiperazin-2-yl)acetonitrile?

- Methodological Answer : Apply a full factorial design to evaluate factors:

- Variables : Temperature (25–80°C), catalyst concentration (0.1–1 mol%), reaction time (12–48 h).

- Responses : Yield, purity, reaction efficiency.

- Statistical Analysis : Use ANOVA to identify significant factors. For example, a 2 design (8 experiments) can reveal interactions between temperature and catalyst loading. Central composite designs further refine optimal conditions .

Q. How are spectral data contradictions (e.g., unexpected NMR splitting) resolved for derivatives of 2-(4-Benzylpiperazin-2-yl)acetonitrile?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzyl group) by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating - and - couplings.

- Computational Predictions : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to identify conformational discrepancies .

Q. What role do computational docking studies play in enhancing the bioactivity of 2-(4-Benzylpiperazin-2-yl)acetonitrile derivatives?

- Methodological Answer :

- Target Selection : Dock derivatives into acetylcholinesterase (AChE) active sites (PDB ID 4EY7) using ArgusLab 4.0.

- Scoring Metrics : Evaluate binding energies (< -8 kcal/mol) and hydrogen-bond interactions (e.g., with Ser203, His447 residues).

- SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) to improve affinity. Validate predictions via in vitro AChE inhibition assays .

Q. How can substituent effects on the benzyl group influence the reactivity and pharmacological activity of 2-(4-Benzylpiperazin-2-yl)acetonitrile?

- Methodological Answer :

- Electron-Donating Groups (EDGs) : Para-methoxy substituents increase electron density, potentially enhancing nucleophilic reactivity in synthesis.

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the meta position may improve metabolic stability and AChE inhibition by altering π-π stacking interactions.

- Experimental Validation : Synthesize derivatives (e.g., 4-nitro, 3-chloro) and compare reaction yields (HPLC) and IC values (Ellman assay) .

Method Validation and Data Integrity

Q. What parameters are critical for validating an HPLC method to quantify 2-(4-Benzylpiperazin-2-yl)acetonitrile in complex matrices?

- Methodological Answer :

- Selectivity : Resolve peaks from co-eluting impurities (e.g., unreacted benzylpiperazine) using a Zorbax Eclipse Plus C18 column.

- Linearity : Ensure R > 0.998 over 0.1–100 µg/mL.

- Accuracy/Precision : Achieve recovery rates of 98–102% and RSD < 2% in intra-day/inter-day tests.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.